3-tert-Butylbenzoic acid
Overview
Description
3-tert-Butylbenzoic acid: is an organic compound with the molecular formula C₁₁H₁₄O₂ . It is a derivative of benzoic acid where a tert-butyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Scientific Research Applications
3-tert-Butylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
3-tert-Butylbenzoic acid (PTBBA) is a significant organic synthesis intermediate It has been noted that the compound has effects on the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus .
Mode of Action
It is known that aromatic aldehydes, which can be metabolized to benzoic acids such as ptbba, have been shown to adversely affect the reproductive system in male rats .
Biochemical Pathways
The metabolism of aromatic aldehydes to benzoic acids like ptbba suggests involvement in the metabolic pathways of these compounds .
Result of Action
It has been noted that aromatic aldehydes, which can be metabolized to benzoic acids such as ptbba, have been shown to adversely affect the reproductive system in male rats .
Action Environment
It is known that ptbba is a colorless crystalline or crystalline powder , suggesting that its physical state could be influenced by environmental conditions such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
It has been hypothesized that aromatic aldehydes, such as 3-(4-tert-butylphenyl)-2-methylpropanal, are metabolized to benzoic acids such as 3-tert-Butylbenzoic acid . This suggests that this compound may interact with enzymes involved in aldehyde metabolism .
Cellular Effects
It has been shown that similar aromatic aldehydes can adversely affect the reproductive system in male rats . This suggests that this compound may have similar effects, potentially influencing cell function in reproductive tissues .
Molecular Mechanism
It is hypothesized that the compound may exert its effects through its metabolites . For instance, the formation of benzoic acid metabolites could potentially influence enzyme activity, gene expression, and other cellular processes .
Dosage Effects in Animal Models
In animal models, aromatic aldehydes similar to this compound have been shown to adversely affect the reproductive system at doses of ≥25 mg/kg body weight per day . It is possible that this compound could have similar dosage-dependent effects.
Metabolic Pathways
This compound is thought to be a metabolite of certain aromatic aldehydes . This suggests that it may be involved in the metabolic pathways of these compounds, potentially interacting with enzymes involved in aldehyde metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-tert-Butylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C₆H₅COOH+(CH₃)₃CClAlCl₃C₆H₄(C(CH₃)₃)COOH+HCl
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3-tert-butyltoluene. This process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. For example, oxidation with potassium permanganate can yield this compound from 3-tert-butyltoluene.
Reduction: Reduction of this compound can lead to the formation of 3-tert-butylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: this compound
Reduction: 3-tert-Butylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
- 4-tert-Butylbenzoic acid
- 2-tert-Butylbenzoic acid
- 3,5-Di-tert-butylbenzoic acid
Comparison: 3-tert-Butylbenzoic acid is unique due to the position of the tert-butyl group on the benzene ring. This positioning can influence its reactivity and physical properties compared to its isomers. For example, 4-tert-Butylbenzoic acid has the tert-butyl group at the para position, which can lead to different steric and electronic effects .
Properties
IUPAC Name |
3-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEJHEZAHNQSHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225941 | |
Record name | m-tert-Butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-54-6 | |
Record name | m-tert-Butylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7498-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-tert-Butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TERT-BUTYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4ZW1Y08W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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